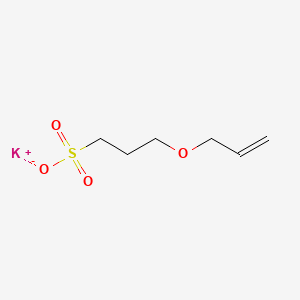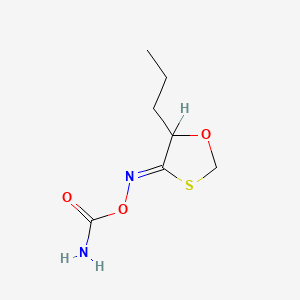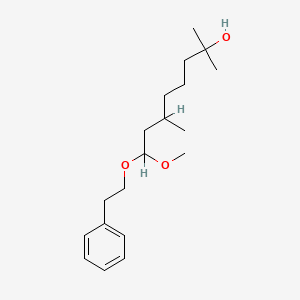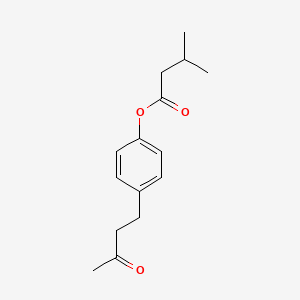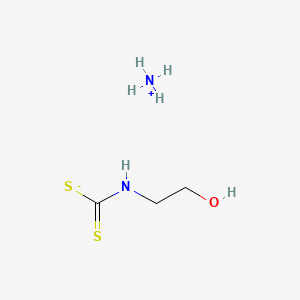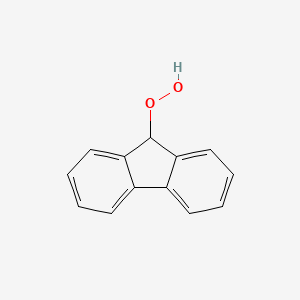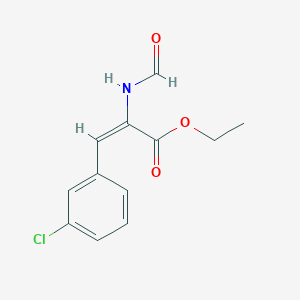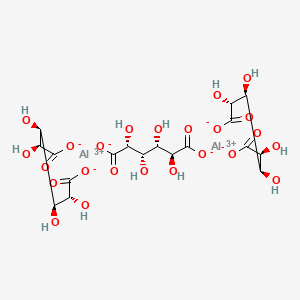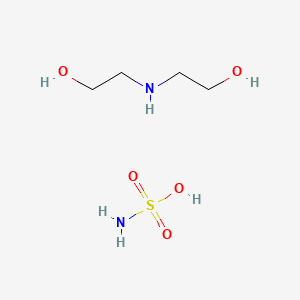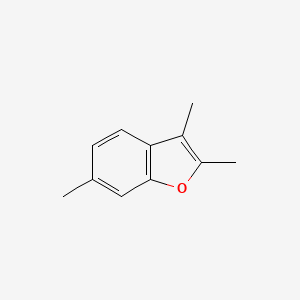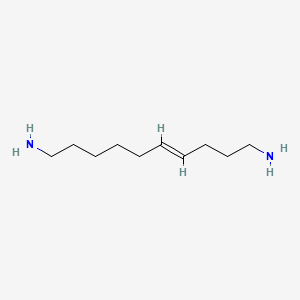
4-Decene-1,10-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decene-1,10-diamine is an organic compound with the molecular formula C10H22N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a decene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decene-1,10-diamine typically involves the reaction of decene with ammonia or amines under specific conditions. One common method is the hydroamination of decene, where the double bond of decene reacts with ammonia in the presence of a catalyst to form the diamine. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the amine groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as transition metals (e.g., palladium or platinum) are often used to enhance the reaction rate and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Decene-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Decene-1,10-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Studied for its potential role in biological systems, particularly in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Decene-1,10-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Decanediamine: A saturated analog with similar properties but lacking the double bond.
4-Decene-1,10-diol: Contains hydroxyl groups instead of amine groups.
4-Decene-1,10-dinitrile: Contains nitrile groups instead of amine groups.
Uniqueness
4-Decene-1,10-diamine is unique due to the presence of both a double bond and two amine groups, which confer distinct reactivity and potential applications. The double bond allows for additional functionalization, while the amine groups provide sites for hydrogen bonding and ionic interactions.
Propiedades
Número CAS |
94107-43-4 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
(E)-dec-4-ene-1,10-diamine |
InChI |
InChI=1S/C10H22N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1,3H,2,4-12H2/b3-1+ |
Clave InChI |
BFSPDSULNCBNTM-HNQUOIGGSA-N |
SMILES isomérico |
C(CC/C=C/CCCN)CCN |
SMILES canónico |
C(CCC=CCCCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


